N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[1,2-a]indoles
- Pyrrolopyrazine derivatives
Uniqueness
N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(NZ)-N-(1-methyl-4a,5,6,7-tetrahydro-4H-pyrrolo[1,2-c]pyrimidin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-6-9-8(10-12)5-7-3-2-4-11(6)7/h7,12H,2-5H2,1H3/b10-8- |
InChI Key |
YUBHEUZQMFZNSJ-NTMALXAHSA-N |
Isomeric SMILES |
CC1=N/C(=N\O)/CC2N1CCC2 |
Canonical SMILES |
CC1=NC(=NO)CC2N1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.